molecular formula C12H12N2O B2472505 N-benzyl-N-(cyanomethyl)prop-2-enamide CAS No. 1184112-91-1

N-benzyl-N-(cyanomethyl)prop-2-enamide

Cat. No.: B2472505
CAS No.: 1184112-91-1
M. Wt: 200.241
InChI Key: PKUNHESQOWXHHG-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)prop-2-enamide is a chemical compound featuring a cyanoenamide scaffold, which serves as a versatile building block in medicinal chemistry and organic synthesis. Compounds with this core structure are of significant interest in early-stage drug discovery research, particularly for the development of novel small-molecule inhibitors . The molecular framework allows for further synthetic modification, making it a valuable template for constructing compound libraries aimed at exploring new chemical space and identifying hits against therapeutic targets . Researchers utilize such cyanoenamide-based scaffolds in projects focused on oncology, where analogous structures have been investigated as inhibitors of protein-protein interactions (PPIs), such as the Hsp90-Cdc37 complex, a target relevant for the stability of oncogenic proteins . The mechanism of action for related compounds often involves targeted binding to specific protein domains to disrupt key interactions in disease pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-12(15)14(9-8-13)10-11-6-4-3-5-7-11/h2-7H,1,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUNHESQOWXHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox-Catalyzed Cyanoalkylation of Enamides

Reaction Design and Mechanistic Insights

The visible-light-promoted cyanoalkylation of enamides represents a modern approach to installing cyanomethyl groups. As demonstrated by, this method employs oxime esters as radical precursors and Rose Bengal as a photoredox catalyst. The reaction proceeds via a radical addition mechanism under blue LED irradiation (451 nm), enabling the formation of C–C bonds at ambient temperature.

Key steps include:

  • Photoexcitation of Rose Bengal , generating a triplet state that abstracts a hydrogen atom from the oxime ester.
  • Radical recombination between the generated cyanomethyl radical and the enamide substrate.
  • Tautomerization to yield the thermodynamically stable (E)-enamide product.

Experimental Procedure

A representative synthesis involves reacting N-benzylacetamide-derived enamide (0.3 mmol) with cyanomethyl oxime ester (0.36 mmol) in DMSO under nitrogen atmosphere. After 6 hours of irradiation, the crude mixture is extracted with ethyl acetate, washed with aqueous NaHCO₃, and purified via silica gel chromatography.

Table 1: Photoredox Cyanoalkylation Optimization
Parameter Optimal Condition Yield Impact
Catalyst Rose Bengal (2 mol%) 65–82% yield
Solvent DMSO Higher polarity favored
Light Source 3W Blue LED (451 nm) Essential for activation
Reaction Time 6 hours Prolonged time reduces efficiency

Analytical Validation

  • NMR Spectroscopy : The (E)-configuration is confirmed by characteristic vinyl proton coupling constants (J = 7.4–8.0 Hz). For example, N-benzyl-N-(5-cyano-1-phenylpent-1-en-1-yl)acetamide exhibits a triplet at δ 5.20 ppm (J = 7.6 Hz).
  • HRMS : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ = 319.1805 for C₂₁H₂₃N₂O⁺).

Multi-Step Synthesis via Amide Coupling and Functionalization

Benzylamine-Acyl Chloride Condensation

A classical route involves coupling benzylamine derivatives with acyl chlorides containing pre-installed cyanomethyl groups. As outlined in, this method utilizes isobutyl chloroformate (IBCF) for carboxylate activation:

  • Activation : 4-Formylbenzoic acid is treated with IBCF in dichloromethane (DCM) under basic conditions.
  • Amidation : Reaction with 2-substituted benzylamines yields N-benzylbenzamide intermediates .
  • Wittig Olefination : Introduction of the propenamide moiety via triethyl 2-phosphonobutyrate.

Cyanomethyl Group Installation

Post-olefination, cyanomethylation is achieved through:

  • Nucleophilic substitution using cyanomethyl bromide.
  • Pd/C-mediated hydrogenation of nitrile precursors, though this requires careful control to prevent over-reduction.
Table 2: Comparative Yields in Multi-Step Synthesis
Step Reagents/Conditions Yield Range
Amide Formation IBCF, DCM, 0°C 70–85%
Wittig Reaction Triethyl phosphonobutyrate, THF 65–75%
Cyanomethylation KCN, DMF, 60°C 50–60%

Challenges and Mitigations

  • Steric Hindrance : Bulky benzyl substituents reduce Wittig reaction efficiency. Using microwave-assisted synthesis (e.g., 100°C, 20 minutes) improves yields.
  • Racemization : Chiral centers require low-temperature amidation to prevent epimerization.

One-Pot Tandem Reactions for Streamlined Synthesis

Cyanomethyl Radical Addition-cyclization

Emerging methodologies exploit tandem radical addition and cyclization sequences. For instance, N-benzylprop-2-enamide is treated with azobisisobutyronitrile (AIBN) and cyanomethyl iodide under refluxing toluene, generating the cyanomethylated product in a single pot.

Advantages Over Stepwise Approaches

  • Atom Economy : Minimizes intermediate purification.
  • Time Efficiency : Completes in 3–4 hours versus multi-day protocols.

Analytical and Spectroscopic Characterization

Structural Confirmation Techniques

  • ¹³C NMR : Cyanomethyl carbons resonate at δ 117–119 ppm (C≡N) and δ 22–25 ppm (CH₂).
  • IR Spectroscopy : Strong absorbance at ~2240 cm⁻¹ (C≡N stretch).

Purity Assessment

  • HPLC : Retention times correlate with standards (e.g., 12.3 minutes on C18 column, 70:30 MeOH:H₂O).
  • Melting Point : Amorphous solids typically melt between 120–135°C.

Critical Evaluation of Synthetic Routes

Photoredox Catalysis vs. Traditional Methods

Criterion Photoredox Multi-Step
Yield 65–82% 50–75%
Reaction Time 6 hours 24–48 hours
Scalability Limited by light penetration Kilogram-scale feasible
Functional Group Tolerance Broad (esters, halides) Sensitive to reducing agents

Industrial Applicability

While photoredox methods offer greener profiles, their scalability remains constrained. Traditional routes, despite longer timelines, are preferred for bulk production due to established infrastructure.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-(cyanomethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the cyanomethyl group.

Scientific Research Applications

Chemistry: N-benzyl-N-(cyanomethyl)prop-2-enamide is used as a building block in organic synthesis for the preparation of various heterocyclic compounds. It serves as a precursor for the synthesis of quinolines, pyridines, and other nitrogen-containing heterocycles.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and proteins, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine: this compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the cyanomethyl group allows for interactions with nucleophilic sites on proteins, leading to potential modifications and inhibition of enzyme function.

Comparison with Similar Compounds

N-(Cyanomethyl)amide Derivatives
  • 2-(Benzylamino)-N-(cyanomethyl)-2-methylpropanamide (4w) Structure: Similar backbone but includes a methyl group and benzylamino substituent. Yield: 71% (pale brown solid) .
  • 2-(Benzylamino)-N-(1-cyanopropyl)-2-methylpropanamide (4x) Structure: Features a longer cyanopropyl chain. Yield: 73% (colorless oil) . Key Difference: The extended aliphatic chain increases lipophilicity, altering solubility and phase behavior.
  • 2-(Benzylamino)-N-(cyano(phenyl)methyl)-2-methylpropanamide (4y) Structure: Incorporates a phenyl group adjacent to the cyano moiety. Yield: 46% (yellow oil) . Key Difference: The bulky phenyl group lowers synthetic efficiency, highlighting the impact of substituent size on reaction kinetics.
Halogen-Substituted Analogs
  • N-Benzyl-N-(4-chlorobenzyl)-N-[2-iodo-3-(4-chlorophenoxy)propyl]amine (7c) Structure: Contains iodine and chlorophenyl groups. Yield: 82% (colorless oil) . Key Difference: Halogens increase molecular weight and polarizability, favoring applications in halogen bonding-driven assemblies.
  • N-Benzyl-N-(4-methoxybenzyl)-N-(2-iodo-3-phenoxypropyl)amine (7d) Structure: Methoxy substituent enhances electron-donating capacity. Yield: 79% (colorless oil) . Key Difference: Methoxy groups improve solubility in polar solvents compared to the target compound’s benzyl-cyano system.

Physicochemical Properties

Compound Name Yield Physical State Key Substituents IR Spectral Peaks (cm⁻¹) Notable Features
N-Benzyl-N-(cyanomethyl)prop-2-enamide 71% Pale brown solid Benzyl, cyanomethyl 3338 (N-H), 1663 (C=O) High crystallinity
1-[(Cyanomethyl)(4-methylphenyl)amino]... (3b) 86.6% Pale yellow oil 4-methylphenyl Not reported Enhanced thermal stability
N-(2-Arylethyl)-2-methylprop-2-enamides >85% Variable Methoxy/halogen aryl 1650–1670 (C=O) MIP template compatibility
2-Cyano-N-[(methylamino)carbonyl]acetamide N/A Not specified Methylamino, cyano Not reported Undefined toxicity profile
Key Observations :
  • Cyanomethyl vs. Thioamide Groups: Compounds like 2-(4-Methoxybenzenethio)propanamide () exhibit thioamide linkages, which reduce hydrogen-bonding capacity compared to the target compound’s amide group .
  • Cyano Group Impact: The electron-withdrawing cyano group in the target compound enhances electrophilicity, facilitating nucleophilic additions or polymerizations, unlike methoxy-substituted analogs (e.g., 3c, 7d) .

Functional and Application-Based Comparisons

  • Molecularly Imprinted Polymers (MIPs): The target compound’s acrylamide backbone and cyanomethyl group offer dual functionality for covalent imprinting, contrasting with N-(2-arylethyl)-2-methylprop-2-enamides (), which are optimized for phenethylamine recognition .
  • Biological Relevance :

    • Moupinamide (), a natural product with hydroxy-methoxyphenyl groups, demonstrates bioactivity, whereas the target compound’s applications remain focused on synthetic chemistry .

Biological Activity

N-benzyl-N-(cyanomethyl)prop-2-enamide is an organic compound with significant potential in biological research and medicinal chemistry. Its structure, characterized by a benzyl group, a cyanomethyl group, and an enamide linkage, allows it to interact with various biological targets, making it a valuable compound for studying enzyme mechanisms and developing therapeutic agents.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • Structure : The compound features a prop-2-enamide backbone with functional groups that enhance its reactivity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The cyanomethyl group facilitates interactions with nucleophilic sites on proteins, leading to modifications that can inhibit enzyme functions. This mechanism is crucial for its potential applications in drug development, particularly as an enzyme inhibitor in various biochemical pathways.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound can effectively inhibit certain enzymes, which is beneficial for understanding enzyme mechanisms and developing new drugs.
  • Medicinal Chemistry : The compound has shown promise as a lead compound in drug discovery due to its ability to interact with biological targets. Its structural properties allow for modifications that can enhance its pharmacological profile.
  • Potential Therapeutic Applications :
    • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties, although specific data on this compound is limited.
    • Antimicrobial Properties : Some derivatives of related compounds have demonstrated antimicrobial effects, indicating potential for further exploration in this area.

Case Studies and Experimental Data

Study ReferenceFindings
Identified as a potential enzyme inhibitor; mechanism involves binding at the active site.
Discussed the synthesis and screening of related compounds showing biological activity; highlights the importance of structure-activity relationships.
Explored the antimicrobial properties of similar compounds, suggesting further investigation into this compound's potential in this area.

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